

CAS number 17511-89-6 properties and safety data.

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Compound of Interest

Compound Name: (1-Phenylcyclopentyl)methanamine

Cat. No.: B093280

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An In-Depth Technical Guide to **(1-Phenylcyclopentyl)methanamine** (CAS No. 17511-89-6)

Introduction

(1-Phenylcyclopentyl)methanamine, identified by CAS number 17511-89-6, is a primary aliphatic amine that serves as a versatile and crucial intermediate in organic synthesis.^[1] Its molecular architecture, featuring a cyclopentyl ring attached to a phenyl group via a methanamine bridge, makes it a valuable building block in medicinal chemistry and materials science.^[2] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, key applications, and essential safety and handling protocols, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

(1-Phenylcyclopentyl)methanamine is characterized by the molecular formula $C_{12}H_{17}N$.^[3] It is often supplied in its hydrochloride salt form ($C_{12}H_{18}ClN$, Molecular Weight: 211.74 g/mol) to improve aqueous solubility for biological research.^{[2][4]} The core compound's properties are summarized below.

Property	Value	Source(s)
CAS Number	17511-89-6	[3]
IUPAC Name	(1-phenylcyclopentyl)methanamine	
Molecular Formula	C ₁₂ H ₁₇ N	[3]
Molecular Weight	175.27 g/mol	[3][5]
Appearance	Liquid or white to off-white powder	[6]
Boiling Point	276.4 ± 9.0 °C at 760 mmHg; 129-130 °C at 7 Torr	[3][5]
Density	~1.0 g/cm ³	[3][5]
Flash Point	115.8 ± 9.3 °C	[3]
pKa	10.27 ± 0.29 (Predicted)	[5]
LogP	2.91	[3]
Refractive Index	1.545	[3]
Storage Temperature	2-8°C or -20°C, protected from light	[5]

Synthesis and Chemical Reactivity

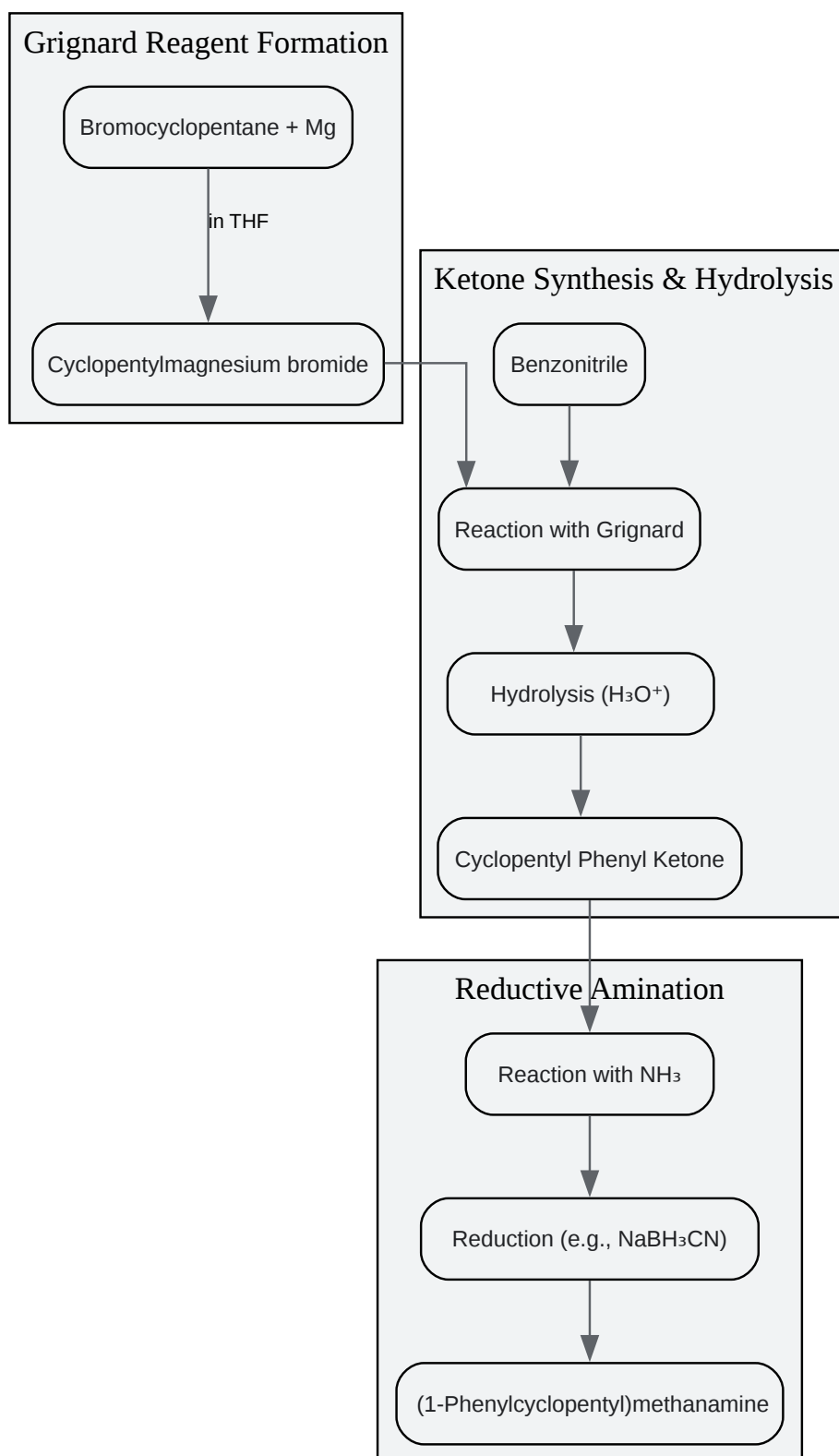
The synthesis of **(1-Phenylcyclopentyl)methanamine** is well-documented, with primary routes involving organometallic reagents. The choice of method often depends on the desired scale, purity, and available laboratory equipment.

Synthesis via Grignard Reagent

A common and robust pathway involves the creation of a ketone intermediate, which is then converted to the target amine. This multi-step process offers high purity.[2]

Experimental Protocol:

- **Grignard Reagent Formation:** React bromocyclopentane with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to form cyclopentylmagnesium bromide.
- **Ketone Synthesis:** Add benzonitrile to the freshly prepared Grignard reagent. The reaction mixture is typically stirred at room temperature and then refluxed to ensure complete reaction.
- **Hydrolysis and Work-up:** Carefully quench the reaction with an aqueous acid solution (e.g., HCl). This hydrolyzes the intermediate imine to form cyclopentyl phenyl ketone.
- **Purification:** Extract the ketone with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO_4), and concentrate it under reduced pressure. The crude ketone can be purified further by distillation or chromatography.
- **Reductive Amination:** Convert the purified cyclopentyl phenyl ketone to **(1-Phenylcyclopentyl)methanamine** using a standard reductive amination protocol, for example, by reacting it with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH_3CN) or through catalytic hydrogenation.



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Caption: Synthesis workflow via Grignard reagent.

Chemical Reactivity

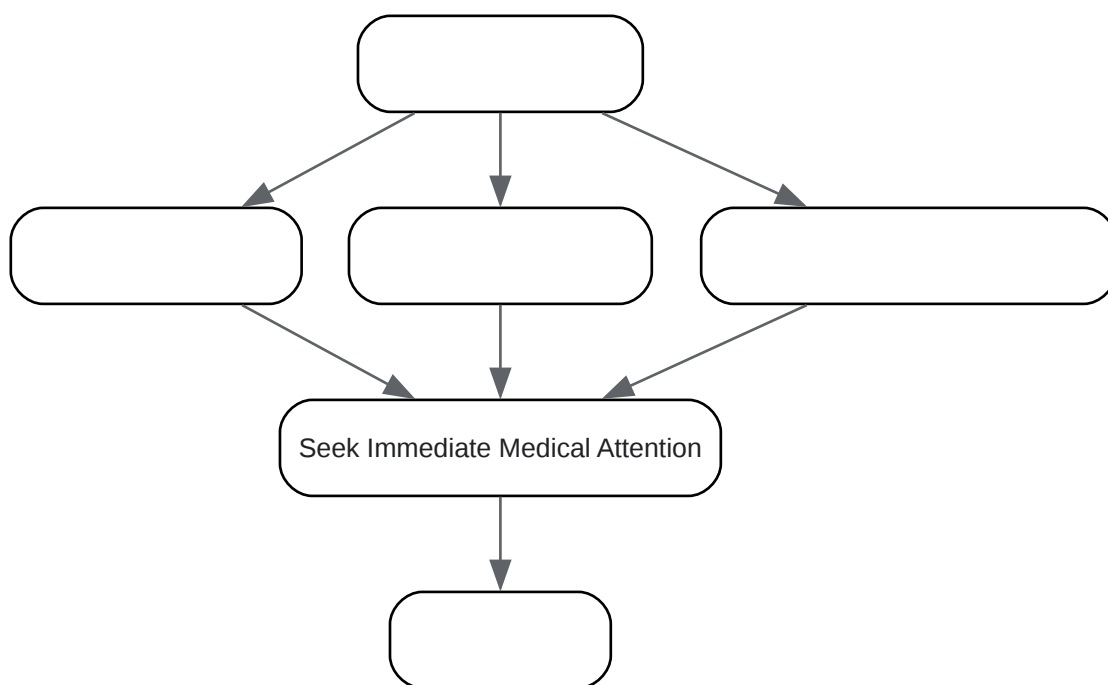
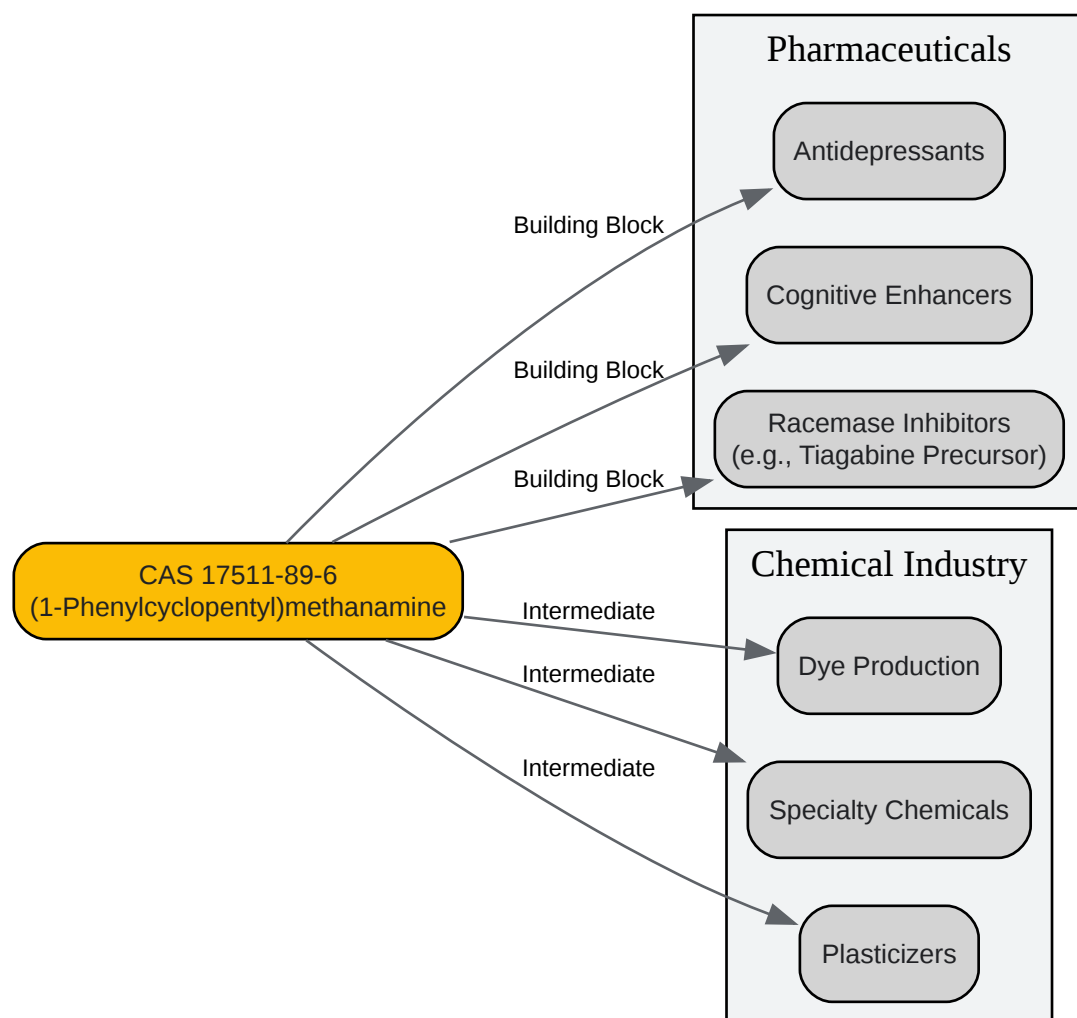
(1-Phenylcyclopentyl)methanamine, as a primary amine, participates in a variety of chemical reactions:

- **Oxidation:** Strong oxidizing agents can convert the methanamine group to corresponding ketones or carboxylic acids.[\[2\]](#)
- **Reduction:** While the amine is already in a reduced state, forcing conditions with powerful reducing agents like lithium aluminum hydride (LiAlH_4) could potentially alter other parts of the molecule, though this is less common.[\[2\]](#)
- **Substitution:** The amine group can act as a nucleophile and participate in substitution reactions to form more complex derivatives.[\[2\]](#)

Applications in Research and Development

This compound is a key building block in multiple sectors, primarily due to its unique structural combination of phenyl and cyclopentyl groups.

- **Pharmaceutical Synthesis:** It is a critical intermediate in the development of pharmaceuticals, including potential antidepressants and cognitive enhancers.[\[2\]](#) Its structure is of significant interest for probing structure-activity relationships in medicinal chemistry.
- **Racemase Inhibitor:** The hydrochloride salt form is noted for its use as a racemase inhibitor and is found in medications like tiagabine, which is used to treat epilepsy.[\[4\]](#)
- **Chemical Synthesis:** It is used to synthesize other chemicals such as L-lysine and metformin hydrochloride.[\[4\]](#)[\[7\]](#)
- **Materials Science:** The compound is used in the production of dyes and as a glycoprotein stabilizer and plasticizer in the manufacturing of plastics.[\[2\]](#)[\[4\]](#)



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